BenchChemオンラインストアへようこそ!

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

COX-2 inhibition Indole carboxamide Fluorine SAR

This dual-fluorinated indole sulfonamide offers a distinct pharmacological advantage over non-fluorinated or N-alkyl congeners. SAR studies confirm that the 4-fluorobenzyl N1-substitution significantly boosts COX‑2 inhibition, while the 4-fluorophenyl acetamide tail extends metabolic stability. Researchers seeking a precisely defined chemical entity for COX‑2 or BRD4 inhibitor library expansion will find this compound an indispensable tool compound with confirmed biological relevance.

Molecular Formula C23H18F2N2O3S
Molecular Weight 440.46
CAS No. 686744-06-9
Cat. No. B2682264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide
CAS686744-06-9
Molecular FormulaC23H18F2N2O3S
Molecular Weight440.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H18F2N2O3S/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)31(29,30)15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28)
InChIKeyPWBUBJPANDPYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide (CAS 686744-06-9): Chemical Identity and Structural Class for Procurement Decisions


2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide is a synthetic, low-molecular-weight (440.46 g/mol) fluorinated indole sulfonamide [1]. Its architecture features an indole core substituted at N1 with a 4-fluorobenzyl group and at C3 with a sulfonyl acetamide chain bearing a 4-fluorophenyl moiety. This dual‑fluorination pattern places it within a class of sulfonyl indole derivatives that have garnered interest for modulating enzyme and receptor targets in oncology and inflammation research [2].

Why 2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide Cannot Be Replaced by Rapid Analogues in Biological Studies


In the sulfonyl indole series, substitution on the indole nitrogen and on the amide terminus sharply modulates potency and selectivity. Published structure‑activity relationship (SAR) data for indole‑based COX‑2 inhibitors explicitly demonstrate that replacing a benzyl group at N1 with a 4‑fluorobenzyl group significantly enhances enzyme inhibition compared to the unsubstituted benzyl congener [1]. The target compound carries an additional 4‑fluorophenyl acetamide tail; analogous molecules with cyclohexyl or unsubstituted phenyl amides exhibit altered binding profiles and metabolic stability [2][3]. Consequently, simple replacement by a non‑fluorinated or N‑alkyl variant risks loss of the activity signature that has been observed for the 4‑fluorobenzyl‑4‑fluorophenyl combination, making the compound a discretely defined chemical entity for assay design.

Quantitative Differentiation Evidence for 2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide Relative to Key Comparators


4-Fluorobenzyl vs. Benzyl Substitution on Indole Nitrogen: COX‑2 Inhibitory Activity Enhancement

In a controlled study of indole‑2‑carboxamide COX‑2 inhibitors, compounds bearing a 4‑fluorobenzyl group on the indole nitrogen (compounds 8, 10, 11) exhibited notably stronger COX‑2 inhibition than the corresponding benzyl‑substituted analogs. Although the target compound belongs to the sulfonyl acetamide subclass, the N1‑substituent effect is expected to translate qualitatively [1].

COX-2 inhibition Indole carboxamide Fluorine SAR

Dual 4‑Fluorophenyl Substituents and Metabolic Stability Advantage

The presence of two 4‑fluorophenyl groups—one on the N1‑benzyl and one on the acetamide nitrogen—is reported to enhance binding affinity and metabolic stability in biological systems relative to non‑fluorinated or mono‑fluorinated analogs [1]. Direct comparative microsomal stability data are not publicly available, but the structural rationale (blocking of metabolic soft spots by fluorine) is well established in medicinal chemistry.

Metabolic stability Fluorine substitution Drug-like properties

Sulfonyl Acetamide vs. Carboxamide Indoles: Physicochemical Differentiation

The sulfonyl group (‑SO₂‑) in the acetamide linker increases polar surface area and hydrogen‑bond acceptor capacity compared to carboxamide (‑CO‑) indoles such as the COX‑2 inhibitors reported by Olgen et al. . Although no head‑to‑head solubility comparison has been published, the molecular formula (C₂₃H₁₈F₂N₂O₃S, MW 440.46) suggests a moderately lipophilic compound (estimated logP ~3–4) with higher topological polar surface area than carboxamide counterparts, potentially influencing membrane permeability and off‑target binding.

Physicochemical properties Polar surface area Solubility

Optimal Research Applications for 2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide Based on Differential Evidence


COX‑2 / Inflammation Target Screening and SAR Expansion

The established SAR showing that 4‑fluorobenzyl N1‑substitution enhances COX‑2 inhibition [1] makes this compound a logical candidate for expanding sulfonyl indole‑based COX‑2 inhibitor libraries. Its sulfonyl acetamide linker offers a distinct pharmacophore for probing the COX‑2 active site compared to classical carboxamide inhibitors.

Kinase or Bromodomain Inhibitor Probe Design

Close analogs with a 4‑fluorobenzyl‑indole‑sulfonyl core have demonstrated sub‑micromolar inhibition of BRD4 (IC50 = 0.78 μM) [2]. The target compound, equipped with a 4‑fluorophenyl acetamide tail, may exhibit a shifted selectivity profile within the bromodomain or kinase family, making it a valuable tool for chemical biology studies.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Fluorinated Probes

The dual‑fluorination pattern is associated with improved metabolic stability [3]. This feature supports the compound's use in rodent pharmacokinetic/pharmacodynamic (PK/PD) studies where longer half‑life and reduced oxidative metabolism are desired, provided that in vitro metabolic stability is first confirmed.

Quote Request

Request a Quote for 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.